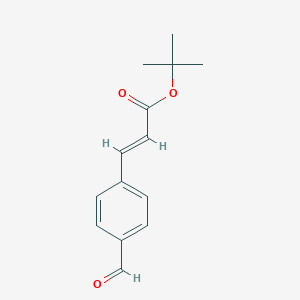

(E)-tert-Butyl 3-(4-formylphenyl)acrylate

Description

Significance of Aryl Acrylates in Modern Chemical Research

Aryl acrylates are a class of organic compounds derived from acrylic acid that feature an aromatic group. wikipedia.org These structures are of significant interest in chemical research due to their dual functionality: the acrylate's vinyl group is susceptible to polymerization, while the ester and aryl components can be modified to tune the molecule's properties or to participate in other reactions. wikipedia.org This bifunctionality makes them valuable monomers for creating advanced polymers and materials. basf.com

The applications of aryl acrylates are extensive, ranging from materials science to medicinal chemistry. In polymer chemistry, they are used to synthesize polyacrylates with specific thermal and mechanical properties, such as hardness, hydrophobicity, and chemical resistance. basf.comresearchgate.net In the field of medicinal chemistry, the aryl acrylate (B77674) scaffold is a key building block for many bioactive compounds and a precursor in the synthesis of natural products and essential drugs. rsc.orgrsc.org The presence of both electrophilic and nucleophilic centers within certain acrylate structures allows for the efficient construction of complex molecular architectures. rsc.orgrsc.org For instance, derivatives of aryl acrylates are investigated for their potential as therapeutic agents. drugbank.com

Distinctive Role of the Formylphenyl Moiety in Synthetic Design

The formylphenyl moiety, which consists of an aldehyde group (-CHO) attached to a phenyl ring, is a cornerstone in synthetic design due to its reactivity and versatility. britannica.com The aldehyde, or formyl group, is a reactive functional group that can readily undergo a variety of chemical transformations. wikipedia.org This makes it an excellent "handle" for chemists to use in the construction of more complex molecules.

The formyl group's carbon-oxygen double bond allows it to participate in numerous reactions. britannica.com It is a key substrate in nucleophilic addition and condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai Furthermore, the formyl group can influence the reactivity of the aromatic ring to which it is attached. It can act as an activating group in certain reactions, such as the Suzuki-Miyaura cross-coupling, facilitating the synthesis of complex bi-aryl structures. nih.gov This versatility makes formyl-containing compounds, like 4-formylphenylboronic acid, essential building blocks for pharmaceuticals, agrochemicals, and functional materials like sensors and optoelectronic devices. ontosight.ai

Table 2: Reactivity of Key Functional Moieties

| Functional Moiety | Type of Reaction | Description |

|---|---|---|

| Acrylate (Vinyl Group) | Polymerization | The double bond readily participates in free-radical polymerization to form polyacrylate chains. wikipedia.org |

| Acrylate (Ester Group) | Michael Addition | Acts as a Michael acceptor, allowing for the addition of nucleophiles to the β-carbon. wikipedia.org |

| Acrylate (Ester Group) | Transesterification | The tert-butyl ester can be exchanged for other alkyl groups under catalytic conditions. wikipedia.org |

| Formylphenyl (Aldehyde) | Nucleophilic Addition | The electrophilic carbonyl carbon is attacked by nucleophiles (e.g., Grignard reagents, organolithiums). britannica.comontosight.ai |

| Formylphenyl (Aldehyde) | Condensation Reactions | Reacts with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. ontosight.ai |

| Formylphenyl (Aryl Ring) | Cross-Coupling Reactions | The aryl ring can participate in palladium-catalyzed reactions (e.g., Suzuki, Heck) for C-C bond formation. atomfair.comnih.gov |

Stereochemical Purity and Importance of the (E)-Configuration in Organic Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in organic synthesis, as different spatial arrangements, known as isomers, can lead to vastly different chemical and biological properties. youtube.com In (E)-tert-Butyl 3-(4-formylphenyl)acrylate, the "(E)" designation refers to the configuration of the double bond in the acrylate chain. It signifies that the higher-priority substituent groups on each carbon of the double bond are on opposite sides, resulting in a trans geometry. libretexts.org This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. msu.edulibretexts.org

The stereochemical purity of a starting material is paramount in organic transformations. Using a stereochemically pure isomer, such as the (E)-isomer, ensures that the resulting product will also have a well-defined three-dimensional structure. This is particularly crucial in polymerization, where the tacticity (the stereochemical arrangement of monomer units in the polymer chain) is determined by the monomer's configuration and dramatically influences the polymer's physical properties. youtube.com In medicinal chemistry, the specific stereoisomer of a drug molecule is often responsible for its therapeutic effect, while other isomers may be inactive or even harmful. Therefore, controlling stereochemistry throughout a synthetic sequence, starting with pure building blocks like the (E)-acrylate, is essential for producing safe and effective pharmaceuticals and high-performance materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-formylphenylboronic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQCKGSKVARCL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Advanced Organic Transformations of E Tert Butyl 3 4 Formylphenyl Acrylate

Transformations Involving the Acrylate (B77674) Ester Moiety

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond of the acrylate, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This feature dominates the reactivity of this part of the molecule, enabling conjugate additions, cycloadditions, and polymerization reactions.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds like (E)-tert-butyl 3-(4-formylphenyl)acrylate. researchgate.net In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the acrylate double bond, which is activated by the electron-withdrawing ester group. researchgate.net This process is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds.

A wide variety of nucleophiles can be employed in this reaction. Carbon-based nucleophiles, such as enolates derived from compounds like acetoacetates, and organometallic reagents readily add to the acrylate system. researchgate.net Heteroatom nucleophiles are also highly effective, with amines (aza-Michael addition) and thiols (thiol-Michael addition) being prominent examples. researchgate.netrsc.org The aza-Michael reaction, for instance, can proceed with primary or secondary amines, often catalyzed by a base or a Lewis acid, to yield β-amino ester derivatives. researchgate.netresearchgate.net The addition of primary amines can potentially lead to a di-adduct, where the initially formed secondary amine undergoes a second Michael addition. researchgate.net

The reaction is typically promoted by a base, which generates the nucleophilic species, or in some cases, by Lewis acids or specific catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.com The choice of catalyst and reaction conditions can be tuned to optimize yield and selectivity. nih.gov

Table 1: Examples of Michael Addition Reactions with Acrylate Acceptors

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzylamine | tert-Butyl 3-(4-nitrophenyl)acrylate | DBU, Microwave (75 °C) | β-Amino Propanoate |

| Diethylamine | Ethyl acrylate | LiClO4, Solvent-free (RT) | β-Amino Ester |

| Thiophenol | Hexyl acrylate | Dimethylphenylphosphine (DMPP) | Thioether |

| tert-Butyl acetoacetate | Poly(propylene glycol) diacrylate | DBU, Neat or in THF | Polymeric Network |

This table presents generalized examples of Michael additions on various acrylate systems to illustrate the scope of the reaction. Conditions and yields are specific to the cited literature. researchgate.netrsc.orgresearchgate.netmdpi.com

The electron-deficient double bond of the acrylate moiety makes this compound an excellent dienophile for normal-electron-demand Diels-Alder reactions. In this [4+2] cycloaddition, the acrylate reacts with an electron-rich diene to form a six-membered ring. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivative are well-defined, making this a powerful tool for constructing complex cyclic systems.

Conversely, the acrylate can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, although this is less common. In an IEDDA scenario, the electron-poor acrylate would theoretically react with an electron-rich dienophile, but typically the roles are reversed, with the acrylate acting as the dienophile reacting with an electron-poor diene. mdpi.com The reactivity in polar Diels-Alder reactions is often correlated with the global electron density transfer (GEDT) that occurs at the transition state. mdpi.com

While specific examples of Povarov reactions—a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines—involving this compound are not prominent in the literature, the acrylate functionality is a suitable component for such transformations. In a potential Povarov reaction, the acrylate would act as the alkene component reacting with an in-situ generated N-arylimine.

Intramolecular versions of these cycloadditions are also feasible if a suitable diene is tethered to the this compound molecule, leading to the formation of complex bicyclic or polycyclic structures.

The acrylate group is a polymerizable functional group, allowing this compound to serve as a monomer for the synthesis of various polymers. The resulting polymers carry a reactive aldehyde group on each repeating unit, making them valuable as functional or cross-linkable materials.

This compound can undergo free-radical polymerization, similar to its parent monomer, tert-butyl acrylate (TBA). basf.com This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds via a chain-growth mechanism to produce poly(this compound). Conventional free-radical polymerization is a robust and widely used technique but offers limited control over the polymer's molecular weight, architecture, and polydispersity (Đ). cmu.edu

To achieve well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Đ ≈ 1.1–1.3), controlled radical polymerization (CRP) techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile CRP method for acrylate monomers. researchgate.net

RAFT polymerization of an acrylate like this compound would involve a conventional radical initiator (e.g., AIBN) and a thiocarbonylthio compound as a chain transfer agent (CTA). acs.orgrsc.org The CTA reversibly deactivates the growing polymer chains, establishing an equilibrium between active (propagating) radicals and dormant species. This controlled process allows for the synthesis of polymers with predetermined molecular weights that increase linearly with monomer conversion. acs.org It also enables the creation of complex architectures such as block copolymers by sequential monomer addition. mdpi.com For example, a macro-CTA of poly(this compound) could be synthesized and subsequently used to polymerize a second monomer, yielding a diblock copolymer. mdpi.com

Table 2: Representative Conditions for RAFT Polymerization of Acrylate Monomers

| Monomer | CTA | Initiator | Conditions | Result |

|---|---|---|---|---|

| n-Butyl Acrylate | tert-Butyl dithiobenzoate | AIBN | 60 °C | Controlled polymerization, linear Mn increase with conversion. acs.org |

| tert-Butyl Acrylate | Cyclic Trithiocarbonate (B1256668) (CTTC) | AIBN | 60 °C, Anisole | Synthesis of cyclic polymers via ring-expansion RAFT. nih.gov |

| n-Butyl Acrylate / Semifluorinated Acrylates | Dibenzyl trithiocarbonate (DBTTC) | AIBN | 65 °C, DMF | Well-controlled random copolymers with low Đ. rsc.org |

This table summarizes conditions for RAFT polymerization of related acrylate monomers to illustrate the applicability of the technique. Specific outcomes depend on the precise monomer and reaction parameters.

Hybrid copolymerization combines two different polymerization mechanisms to synthesize copolymers from monomers with distinct chemical reactivities, such as vinyl and cyclic monomers. mdpi.com For a monomer like this compound, a hybrid approach could involve its radical polymerization combined with the ring-opening polymerization of a cyclic monomer like an epoxide or lactone.

For instance, a statistical copolymer could potentially be formed by concurrently performing the radical polymerization of the acrylate and the anionic ring-opening polymerization of ethylene (B1197577) oxide, using a catalyst system that can mediate both processes. mdpi.comnih.gov Such strategies are challenging but offer a powerful route to novel materials that combine the properties of both polymer types, such as the hydrophobicity and functionality of the polyacrylate block with the hydrophilicity and flexibility of a polyether block. researchgate.net

Polymerization Strategies and Copolymerization Dynamics of this compound

Transformations Involving the Formyl (Aldehyde) Group

The aldehyde functionality in this compound is a key site for molecular elaboration. Its electrophilic carbon atom readily participates in a variety of condensation and nucleophilic addition reactions, while the entire formyl group can undergo selective oxidation and reduction. Furthermore, its ability to coordinate with metal centers opens up avenues for chelation-assisted catalysis.

Aldehyde condensation reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation. mychemblog.com this compound is an excellent substrate for these transformations, leading to a variety of functionalized derivatives.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. mychemblog.comthermofisher.comvaia.com This reaction is highly efficient for aldehydes. thermofisher.com For this compound, this reaction can be used to introduce a new, doubly-activated carbon-carbon double bond. A variety of active methylene compounds can be employed, such as malonic esters, acetoacetic esters, and malononitrile (B47326). mychemblog.comorganic-chemistry.org The use of piperidine (B6355638) as a catalyst is common in these reactions. thermofisher.com A green chemistry approach using a binary mixture of ethanol (B145695) and water has also been shown to be effective for Knoevenagel condensations. semanticscholar.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Diethyl malonate | Piperidine | (E)-tert-Butyl 3-(4-((E)-2,2-bis(ethoxycarbonyl)vinyl)phenyl)acrylate |

| Ethyl cyanoacetate | Triphenylphosphine (B44618) | (E)-tert-Butyl 3-(4-((E)-2-cyano-2-(ethoxycarbonyl)vinyl)phenyl)acrylate |

| Malononitrile | Triphenylphosphine | (E)-tert-Butyl 3-(4-((E)-2,2-dicyanovinyl)phenyl)acrylate |

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound. researchgate.net In the context of this compound, this reaction can be employed to synthesize chalcone-like structures. For instance, reaction with acetone (B3395972) would yield a diketone.

Schiff Base Formation: The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. uobasrah.edu.iqjmchemsci.comresearchgate.netunsri.ac.id These compounds are valuable intermediates in organic synthesis and have applications in various fields. uobasrah.edu.iqresearchgate.net The synthesis of Schiff bases from aldehydes is often a straightforward condensation reaction, sometimes requiring mild heating or a catalyst. uobasrah.edu.iqpensoft.net The formation of the azomethine group (C=N) is a key feature of these compounds. unsri.ac.id

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reactivity allows for the introduction of various carbon and heteroatom substituents.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comyoutube.com It involves the reaction of the aldehyde with a phosphorus ylide, also known as a phosphonium (B103445) ylide. masterorganicchemistry.com The reaction is driven by the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. youtube.com This reaction can be used to convert the formyl group of this compound into a variety of substituted vinyl groups. masterorganicchemistry.comnih.gov One-pot Suzuki cross-coupling and Wittig olefination reactions have been developed, showcasing the versatility of this transformation. sciforum.net

Grignard and Organolithium Reagents: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes. documentsdelivered.com The reaction of this compound with these reagents would lead to the formation of secondary alcohols after an aqueous workup. The choice of the R group in the organometallic reagent determines the nature of the substituent introduced.

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product after Workup |

|---|---|---|

| Phosphorus ylide | (Triphenylphosphoranylidene)methane | (E)-tert-Butyl 3-(4-vinylphenyl)acrylate |

| Grignard reagent | Phenylmagnesium bromide | (E)-tert-Butyl 3-(4-(hydroxy(phenyl)methyl)phenyl)acrylate |

| Organolithium reagent | n-Butyllithium | (E)-tert-Butyl 3-(4-(1-hydroxypentyl)phenyl)acrylate |

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.

Selective Oxidation: The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents. smolecule.com A common and mild oxidizing agent for this transformation is potassium permanganate. smolecule.com The resulting carboxylic acid, (E)-4-(2-(tert-butoxycarbonyl)vinyl)benzoic acid, can then be further functionalized, for example, through esterification. A recent method for the tert-butylation of carboxylic acids uses bis(trifluoromethanesulfonyl)imide as a catalyst. organic-chemistry.org

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol in the presence of the acrylate ester. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, as it is generally not reactive towards esters. smolecule.comharvard.edu The use of lithium borohydride (LiBH₄) is also an option, which is known for its selectivity in reducing esters and lactones but can also reduce aldehydes and ketones. harvard.edu The resulting primary alcohol can serve as a handle for further synthetic modifications.

The formyl group, in conjunction with the adjacent phenyl ring and the acrylate system, has the potential to act as a directing group in chelation-assisted catalytic processes. While specific examples for this compound are not extensively reported, the principles of such reactions are well-established.

Hydroacylation: Intramolecular hydroacylation, catalyzed by transition metals such as rhodium, could potentially occur where the aldehyde adds across the carbon-carbon double bond of the acrylate. However, intermolecular hydroacylation, where the aldehyde of this compound adds across an external alkene, is a more plausible transformation. The formyl group can coordinate to the metal center, bringing the catalyst into proximity for the reaction to occur.

Chemoselective and Cascade Reactions Addressing Multiple Functional Groups

The presence of two distinct reactive sites in this compound allows for the design of chemoselective and cascade reactions. These reactions can build molecular complexity in a single step, which is highly desirable in modern organic synthesis.

One notable example is the tandem three-component reaction. mdpi.com A reaction involving an aldehyde, an alkyl acrylate, and a dialkylmalonate, catalyzed by a phosphine (B1218219), can lead to the formation of complex adducts in a single pot. mdpi.com In the case of this compound, the molecule itself contains both the aldehyde and the acrylate functionalities. This opens up the possibility for intramolecular cascade reactions or for its participation in multi-component reactions with other reagents. For instance, a reductive aldol (B89426) reaction could be envisioned where a copper hydride species first reduces the acrylate, followed by an intramolecular aldol condensation with the formyl group. researchgate.net

Iv. Mechanistic Investigations of Reactions Involving E Tert Butyl 3 4 Formylphenyl Acrylate

Elucidation of Catalytic Cycles in Palladium-Mediated Cross-Coupling Reactions

The aryl group of (E)-tert-Butyl 3-(4-formylphenyl)acrylate can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, typically after conversion of the formyl group or introduction of a halide. The general catalytic cycle for these reactions, while varying in the specific coupling partner, follows a common three-step pathway. libretexts.org

The universally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of transformations of the palladium catalyst. libretexts.orgyoutube.com The cycle typically begins with a palladium(0) species. youtube.com

Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide (or pseudohalide, like triflate) bond of an aryl halide. mdpi.comyoutube.com This step oxidizes the palladium from Pd(0) to a Pd(II) intermediate. youtube.com

Transmetalation : In this step, the organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) complex. youtube.comyoutube.com This displaces the halide and results in a new diarylpalladium(II) intermediate. mdpi.com For the Heck reaction, this step is replaced by the migratory insertion of an olefin. libretexts.org

Reductive Elimination : The final step involves the elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product. youtube.comyoutube.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

This catalytic cycle is fundamental to a wide array of synthetic transformations and its efficiency can be modulated by various factors. libretexts.orgyoutube.com

Table 1: Key Steps in Palladium-Mediated Cross-Coupling Catalytic Cycles

| Step | Catalyst Oxidation State Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of the palladium catalyst into the aryl-halide bond. youtube.com |

| Transmetalation | Pd(II) → Pd(II) | Transfer of an organic group from an organometallic reagent to the palladium center. youtube.com |

| Reductive Elimination | Pd(II) → Pd(0) | Elimination of the coupled product and regeneration of the active catalyst. youtube.com |

Mechanistic Pathways of Olefination and Conjugate Addition Reactions

The electron-deficient alkene of the acrylate (B77674) group in this compound makes it an excellent substrate for conjugate addition reactions, often referred to as Michael additions. atomfair.commakingmolecules.com

The mechanism for conjugate addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated carbonyl system. makingmolecules.com The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. masterorganicchemistry.com

The general pathway proceeds in two main steps:

Nucleophilic Attack : A nucleophile adds to the β-carbon of the acrylate. The π-electrons from the double bond are pushed onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. makingmolecules.commasterorganicchemistry.com A wide range of nucleophiles, including amines, thiols, and carbanions (like enolates from β-dicarbonyl compounds), can participate in this reaction. masterorganicchemistry.com

Protonation : The enolate intermediate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final 1,4-addition product. makingmolecules.commasterorganicchemistry.com

While the acrylate group itself is an olefin, "olefination" reactions typically refer to the formation of a carbon-carbon double bond. A relevant transformation involving the formyl group is the Julia-Kocienski olefination. This reaction involves the addition of a metalated heteroaryl sulfone to the aldehyde (the formyl group). nih.govpreprints.org The resulting β-alkoxy sulfone adduct undergoes a spontaneous rearrangement and subsequent elimination to form a new olefin with high (E)-selectivity. nih.govpreprints.org

Detailed Mechanisms of Polymerization Initiation, Propagation, and Termination Steps for Acrylate Monomers

The acrylate moiety of this compound allows it to act as a monomer in polymerization reactions, most commonly through a free-radical chain-reaction mechanism. This process consists of three fundamental steps: initiation, propagation, and termination. uomustansiriyah.edu.iqpurdue.edu

Initiation : This step involves the formation of active radical species. uomustansiriyah.edu.iq Typically, a radical initiator (e.g., a peroxide or an azo compound) is decomposed by heat or light to generate initial free radicals. purdue.edu This initiator radical then adds to the double bond of an acrylate monomer molecule, forming a new monomer radical and initiating the polymer chain. uomustansiriyah.edu.iq In some cases, acrylate monomers can undergo self-initiation at high temperatures. mdpi.com

Propagation : The newly formed monomer radical adds to the double bond of another monomer molecule. acs.orgacs.org This process repeats, rapidly adding monomer units and extending the polymer chain. The active radical center is continuously relocated to the end of the growing chain. uomustansiriyah.edu.iq

Termination : The growth of a polymer chain is stopped through termination reactions, which deactivate the radical at the end of the chain. uomustansiriyah.edu.iq The two primary mechanisms for termination are:

Combination (or Coupling) : Two growing polymer radicals react with each other to form a single, non-reactive polymer chain. uomustansiriyah.edu.iq

Disproportionation : A hydrogen atom is transferred from one growing polymer radical to another. This results in two separate polymer chains: one with a saturated end and one with an unsaturated end. uomustansiriyah.edu.iq

Secondary reactions such as backbiting and β-scission can also occur, particularly at elevated temperatures, influencing the final polymer structure. acs.orgacs.org

Kinetic Studies and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical reactions involving acrylates. For instance, the esterification reaction to form acrylates can be described using kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. acs.orgdatapdf.com

In a study on butyl acrylate synthesis, the reaction standard enthalpy (ΔH°) and entropy (ΔS°) were determined. acs.orgdatapdf.com

Table 2: Thermodynamic Parameters for Butyl Acrylate Synthesis

| Parameter | Value | Unit |

|---|---|---|

| ΔH° | 12.39 ± 4.80 | kJ/mol |

| ΔS° | 59.98 ± 13.87 | J/mol·K |

Source: Data from a study on the esterification of acrylic acid with n-butanol. acs.orgdatapdf.com

Quantum chemistry calculations have been used to determine temperature-dependent rate constants for reactions of acrylates, such as ozonolysis. researchgate.net These theoretical studies help elucidate reaction mechanisms and predict the formation of various products. researchgate.net

Influence of Solvent and Ligand Effects on Reaction Mechanisms

Solvents and ligands play a critical role in modulating the mechanism, rate, and selectivity of reactions, particularly in palladium-catalyzed cross-couplings. whiterose.ac.ukrsc.org

Solvent Effects : The choice of solvent can significantly influence the reaction outcome. researchgate.net In Suzuki couplings, polar solvents can favor different reaction pathways compared to nonpolar solvents, potentially by stabilizing charged intermediates or altering the nature of the active catalytic species. researchgate.net For instance, in some systems, polar solvents are thought to promote the formation of anionic palladium complexes as the active catalyst. researchgate.net The solvent can also act as a ligand, coordinating to the palladium center, especially when no other strong ligand is present. whiterose.ac.uk

Ligand Effects : Ligands, typically phosphines, are crucial for stabilizing the palladium catalyst and influencing its reactivity. whiterose.ac.uk The steric and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands often promote these key steps, leading to more efficient catalysis. The ligand can also influence the coordination of other species to the metal center, thereby directing the reaction pathway and selectivity. whiterose.ac.ukresearchgate.net

The interplay between the solvent, ligands, and catalyst is complex. A rational selection of these components is essential for optimizing the performance of cross-coupling reactions involving substrates like this compound. rsc.orgyork.ac.uk

V. Advanced Spectroscopic Characterization Techniques for Structural Elucidation of E Tert Butyl 3 4 Formylphenyl Acrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (E)-tert-Butyl 3-(4-formylphenyl)acrylate in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of all structural components and definitively establishing the stereochemistry of the alkene double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key diagnostic signals confirm the trans or (E)-configuration of the double bond. This is established by the large coupling constant (J value), typically around 16.0 Hz, between the two vinylic protons. rsc.org The aldehyde proton appears as a distinct singlet in the downfield region (around 10.0 ppm). The aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The tert-butyl group gives rise to a sharp, intense singlet in the upfield region, integrating to nine protons. vulcanchem.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Note: Data is predicted based on analysis of similar compounds, such as (E)-methyl 3-(4-formylphenyl)acrylate and tert-butyl acrylate (B77674). Chemical shifts (δ) are in ppm.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H NMR | Aldehyde H (CHO) | ~10.02 | s (singlet) |

| ¹H NMR | Aromatic H (ortho to CHO) | ~7.89 | d (doublet), J ≈ 8.0 Hz |

| ¹H NMR | Aromatic H (ortho to acrylate) | ~7.67 | d (doublet), J ≈ 8.0 Hz |

| ¹H NMR | Vinylic H (β to C=O) | ~7.72 | d (doublet), J ≈ 16.0 Hz |

| ¹H NMR | Vinylic H (α to C=O) | ~6.55 | d (doublet), J ≈ 16.0 Hz |

| ¹H NMR | tert-Butyl H (-C(CH₃)₃) | ~1.54 | s (singlet) |

| ¹³C NMR | Aldehyde C (CHO) | ~191.5 | - |

| ¹³C NMR | Ester C=O | ~165.8 | - |

| ¹³C NMR | Vinylic C (β to C=O) | ~142.5 | - |

| ¹³C NMR | Aromatic C (ipso to CHO) | ~139.5 | - |

| ¹³C NMR | Aromatic C (ipso to acrylate) | ~138.0 | - |

| ¹³C NMR | Aromatic C (ortho to CHO) | ~130.2 | - |

| ¹³C NMR | Aromatic C (ortho to acrylate) | ~128.5 | - |

| ¹³C NMR | Vinylic C (α to C=O) | ~122.0 | - |

| ¹³C NMR | Quaternary C (-C(CH₃)₃) | ~81.5 | - |

| ¹³C NMR | tert-Butyl C (-C(CH₃)₃) | ~28.2 | - |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent peaks include two distinct carbonyl (C=O) stretching vibrations: one at a higher wavenumber (around 1700-1715 cm⁻¹) for the α,β-unsaturated ester and another at a slightly lower wavenumber (around 1680-1700 cm⁻¹) for the conjugated aromatic aldehyde. spectroscopyonline.com The presence of the alkene C=C double bond is confirmed by a stretching vibration in the 1625-1640 cm⁻¹ region. A sharp peak corresponding to the aldehydic C-H stretch is typically observed around 2720-2820 cm⁻¹. nist.gov Furthermore, vibrations associated with the aromatic ring and the tert-butyl group provide additional structural confirmation. researchgate.netnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic/Vinylic |

| ~2980 | C-H Stretch (asymmetric) | tert-Butyl |

| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1710 | C=O Stretch | α,β-Unsaturated Ester |

| ~1695 | C=O Stretch | Aromatic Aldehyde |

| ~1635 | C=C Stretch | Alkene |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250, ~1150 | C-O Stretch | Ester |

| ~980 | =C-H Bend (out-of-plane) | (E)-trans-Alkene |

| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

As of now, a public crystal structure for this compound has not been reported in crystallographic databases. However, if a suitable single crystal of the compound were to be analyzed, this technique would provide:

Unambiguous Stereochemistry: Definitive confirmation of the (E)-configuration of the carbon-carbon double bond.

Molecular Conformation: Precise measurement of the dihedral angles, revealing the planarity of the cinnamoyl system and the orientation of the tert-butyl and formyl groups relative to the rest of the molecule.

Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, identifying any hydrogen bonding (e.g., involving the aldehyde oxygen) or π-π stacking interactions between aromatic rings, which govern the material's bulk properties.

Analysis of related structures, such as butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, demonstrates that the core acrylate structure tends to be largely planar to maximize conjugation. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Molecular Identity and Stability

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with extremely high accuracy. mdpi.com It provides an exact mass measurement, which can be used to calculate a unique molecular formula, thereby confirming the molecular identity of this compound. The calculated exact mass for the neutral molecule [M] (C₁₄H₁₆O₃) is 232.10994 Da. atomfair.comatomfair.comnih.gov

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, providing further structural confirmation and insights into its stability. The fragmentation of tert-butyl esters is well-characterized. Upon ionization, a primary and highly characteristic fragmentation pathway involves the facile loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement. nist.gov This results in the formation of the corresponding acrylic acid radical cation.

Proposed Primary Fragmentation Pathway:

[C₁₄H₁₆O₃]⁺˙ → [C₁₀H₈O₃]⁺˙ + C₄H₈ (m/z 232.11) → (m/z 176.05) + (56.06)

Further fragmentation of the m/z 176 ion could involve the loss of a hydroxyl radical (•OH), carbon monoxide (CO), or the formyl radical (•CHO) to yield other characteristic fragment ions. This predictable fragmentation pattern serves as a fingerprint for the tert-butyl acrylate moiety within the molecule.

Vi. Computational and Theoretical Studies of E Tert Butyl 3 4 Formylphenyl Acrylate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, lauded for its balance of accuracy and computational efficiency. arxiv.org For (E)-tert-Butyl 3-(4-formylphenyl)acrylate, DFT calculations are instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization.

This optimization process computationally adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy (most stable) structure of the molecule. The resulting geometric parameters can be compared with experimental data, often from X-ray crystallography, to validate the chosen theoretical model. For acrylate (B77674) derivatives, DFT studies, often using functionals like B3LYP with basis sets such as 6-31+G(d), have been successfully used to model geometries and understand structure-reactivity relationships. researchgate.netresearchgate.netnih.gov Once the geometry is optimized, a host of electronic properties can be calculated to understand the molecule's behavior.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be produced by a DFT calculation.

Interactive Data Table: Predicted Geometric Parameters

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C=C (acrylate) | ~1.34 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Angle | C=C-C (acrylate) | ~121° |

| Bond Angle | O=C-O (ester) | ~125° |

| Dihedral Angle | C=C-Ph Ring | ~10-20° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as the electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the acrylate double bond, while the LUMO would likely be concentrated on the electron-withdrawing formyl (aldehyde) and acrylate carbonyl groups. This distribution makes the molecule susceptible to both nucleophilic and electrophilic attacks at different sites.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electronegativity (χ), provide quantitative measures of the molecule's reactivity.

Interactive Data Table: Predicted FMO Properties

| Property | Formula | Predicted Value | Implication |

| EHOMO | - | ~ -6.5 eV | Electron-donating ability |

| ELUMO | - | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV | Indicates moderate reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | ~ 0.22 eV⁻¹ | Propensity to undergo chemical reactions |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.25 eV | Electron-attracting power |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govucsb.edu The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, representing areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl groups (both ester and aldehyde). researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. Positive potentials would be expected around the hydrogen atoms and particularly on the carbon atom of the formyl group.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of noncovalent interactions and reaction mechanisms. dtic.milacs.org

Mulliken and Other Charge Distribution Analyses

Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom within a molecule. libretexts.orgwikipedia.org This analysis partitions the total electron density among the constituent atoms, providing insight into the electronic structure and bonding. researchgate.net While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used in the calculation, and other methods like Natural Population Analysis (NPA) are often considered more robust. irjweb.com

A charge distribution analysis for this compound would reveal the polarization of its chemical bonds. The oxygen atoms of the ester and aldehyde groups would carry significant negative charges, while their adjacent carbon atoms would be positively charged. The hydrogen atom of the aldehyde group would also exhibit a partial positive charge. This charge distribution is crucial for understanding the molecule's dipole moment, solubility, and sites of reactivity. researchgate.net

Interactive Data Table: Hypothetical Mulliken Atomic Charges

| Atom/Group | Predicted Charge (a.u.) |

| Aldehyde Oxygen (O) | -0.45 |

| Aldehyde Carbon (C) | +0.35 |

| Ester Carbonyl Oxygen (O) | -0.50 |

| Ester Carbonyl Carbon (C) | +0.60 |

| Phenyl Ring Carbons (C) | Variable (-0.1 to +0.2) |

| tert-Butyl Carbons (C) | Variable (-0.2 to -0.1) |

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems that connect electron-donating and electron-accepting groups can exhibit significant non-linear optical (NLO) properties. researchgate.netconsensus.app These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. This compound possesses a π-conjugated system (phenyl ring and acrylate double bond) linking a relatively electron-rich region (phenyl ring) to electron-withdrawing groups (formyl and tert-butoxycarbonyl), making it a candidate for NLO activity.

Computational methods, particularly DFT, are used to predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. unibo.itacs.org A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. rsc.org Theoretical calculations can guide the design of new organic molecules with enhanced NLO properties for applications in telecommunications, optical data storage, and other photonic technologies.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.orgrsc.org The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal environment. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and analyzed.

For this compound, a Hirshfeld analysis would likely reveal several key interactions:

H···H contacts: Typically the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl ring and tert-butyl group.

C-H···O interactions: Hydrogen bonds between hydrogen atoms and the electronegative oxygen atoms of the carbonyl groups would be prominent.

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Theoretical Investigation of Reaction Mechanisms and Stereochemical Control

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms and understanding the origins of stereoselectivity. mdpi.com For this compound, theoretical studies can model its participation in various organic reactions, such as the Heck reaction or Michael additions. mdpi.comuwindsor.ca

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction pathway can be constructed. bohrium.comelsevierpure.comrsc.org This allows chemists to determine the rate-limiting step and assess the feasibility of a reaction.

Furthermore, computational models can explain and predict stereochemical outcomes. For instance, in a Michael addition involving this acrylate, DFT calculations can be used to model the different transition states leading to various stereoisomers. nih.govresearchgate.netcomporgchem.comchemrxiv.org By comparing the activation energies of these competing pathways, the model can predict which product will be favored, providing critical insights for the rational design of stereoselective syntheses.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques used to correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. taylorfrancis.com These models are represented by mathematical equations that relate molecular descriptors—numerical values that characterize the chemical structure—to a specific endpoint. taylorfrancis.com While specific QSPR or QSAR studies for derivatives of this compound are not extensively documented, the principles of these methods can be understood by examining studies on structurally related compounds, such as cinnamaldehyde (B126680) and chalcone derivatives. These compounds share the core α,β-unsaturated carbonyl system, which is crucial for many of their biological activities.

QSAR models are powerful tools in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. tandfonline.com For instance, QSAR studies on chalcone derivatives, which, like this compound, feature an α,β-unsaturated ketone framework, have been widely conducted to explore their anticancer activities. researchgate.netnih.gov These studies help in understanding the structural requirements for their biological action. nih.gov

A typical QSAR study involves developing a model using a "training set" of compounds with known activities and then validating it with a "test set" to ensure its predictive power. researchgate.net The quality of a QSAR model is assessed by various statistical parameters, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive ability. tandfonline.comresearchgate.net

Research Findings from Structurally Related Derivatives

Several QSAR studies on cinnamaldehyde and chalcone derivatives have successfully established relationships between chemical structure and biological activity.

Antifungal Activity of Cinnamaldehyde Derivatives: A study on cinnamaldehyde derivatives against wood-decaying fungi, Trametes versicolor and Gloeophyllum trabeum, developed robust QSAR models using the best multiple linear regression (BMLR) method. mdpi.comnih.gov The models showed high correlation coefficients (R²Tv = 0.910 for Trametes versicolor and R²Gt = 0.926 for Gloeophyllum trabeum), indicating a strong relationship between the structural descriptors and the antifungal activity. mdpi.comnih.gov Based on these models, two novel cinnamaldehyde compounds were designed and synthesized, and their predicted activity values were close to the experimental ones, confirming the models' strong predictability. mdpi.comnih.gov Another QSAR study on cinnamaldehyde amino acid Schiff base compounds against Aspergillus niger and Penicillium citrinum also yielded models with high R² values (0.9346 and 0.9590, respectively). researchgate.net These models highlighted that molecular polarity and the maximum atomic orbital electronic population significantly affect the antifungal activity. researchgate.net

Anticancer Activity of Chalcone Derivatives: Chalcones are extensively studied for their anticancer properties. researchgate.netnih.gov A 3D-QSAR study on a series of chalcone derivatives against the human colon cancer cell line HTC116 developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. researchgate.net These models yielded encouraging statistical values, with CoMSIA showing a Q² of 0.806 and an R² of 0.934. researchgate.net The insights from such models can guide the design of new chalcone derivatives with potentially higher anticancer potency. researchgate.net Another QSAR study on 2,4,6-trimethoxy chalcone derivatives as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a target in cancer therapy, also produced a statistically significant model (R² = 0.7863, Q²LOO = 0.6663). tandfonline.com The model was used to design new lead molecules with predicted CDK1 inhibitory activity. tandfonline.com

The table below summarizes the findings from selected QSAR studies on chalcone derivatives, showcasing the diversity of biological activities that can be modeled.

| Biological Activity | Model Type | Key Statistical Parameters | Important Descriptors | Reference |

| Anticancer (HTC116) | 3D-QSAR (CoMSIA) | Q² = 0.806, R² = 0.934 | Steric, Electrostatic, Hydrophobic, H-bond donor, H-bond acceptor | researchgate.net |

| Anticancer (CDK1 Inhibition) | 2D-QSAR | R² = 0.7863, Q²LOO = 0.6663 | ETA_dPsi_A, WTPT-5, GATS7s | tandfonline.com |

| Anti-Plasmodium falciparum | QSAR (ANN) | R² = 0.997, RMCE = 0.035 | Overall softness (S), bond lengths l(c=o) and l(c=c), polarizability (α) | sciencepg.com |

| Anti-Leishmania | QSAR (MLR) | Not specified | SEigv, RDF125v, RDF055u, O-058 | semanticscholar.org |

| Mitotic G2/M Phase Inhibition | QSAR (MLR) | R² = 0.965, QLoo² = 0.891 | Topological, Electrostatic, Quantum chemical | nih.gov |

QSPR Modeling for Acrylate Derivatives

While QSAR focuses on biological activity, QSPR models predict physicochemical properties. For acrylate derivatives, QSPR studies have been performed to estimate properties like reactivity. One study investigated the relationship between the base-catalyzed hydrolysis rate constants (k1) or the rate constant with glutathione (kGSH) for acrylates and methacrylates and their ¹³C NMR chemical shifts or calculated heat of formation (Hf). nih.gov A significant linear relationship was found between the log kGSH for both acrylates and methacrylates and the ¹³C NMR chemical shift of the β-carbon (δCβ), with a correlation coefficient (r²) of 0.99. nih.gov This indicates that these spectroscopic and computational parameters can be valuable for estimating the reactivity of this class of compounds. nih.gov

The following table presents the correlation between molecular properties and reactivity for acrylate and methacrylate derivatives.

| Compound Class | Reactivity Parameter | Molecular Property | Correlation (r²) | Reference |

| Methacrylates | Hydrolysis rate (k1) | δCβ | 0.93 | nih.gov |

| Acrylates & Methacrylates | Hydrolysis rate (k1) | Heat of Formation (Hf) | 0.89 | nih.gov |

| Acrylates & Methacrylates | Glutathione reactivity (log kGSH) | δCβ | 0.99 | nih.gov |

By applying similar QSPR and QSAR methodologies to a series of this compound derivatives, it would be possible to develop predictive models for various properties and biological activities. These models could then guide the synthesis of new derivatives with optimized characteristics, for example, enhanced biological potency or desirable physicochemical properties for specific applications.

Vii. Advanced Applications in Materials Science and Specialized Organic Synthesis

Utilization as a Monomer in the Design of Advanced Polymeric Materials

The presence of the polymerizable acrylate (B77674) group allows for the incorporation of (E)-tert-butyl 3-(4-formylphenyl)acrylate into various polymer chains. The specific functionalities of this monomer contribute to the synthesis of polymers with tailored properties for a range of specialized applications.

Synthesis of Copolymers for Specialty Coatings and Adhesives with Enhanced Properties

While direct research on copolymers derived specifically from this compound for coatings and adhesives is not extensively documented in publicly available literature, the well-established use of its parent monomer, tert-butyl acrylate (TBA), provides a strong basis for its potential in this area. Copolymers containing TBA are known to impart desirable characteristics to coatings and adhesives, such as improved chemical resistance, hydrophobicity, weatherability, and hardness. rsc.org The bulky tert-butyl group contributes to these properties by shielding the polymer backbone and reducing water absorption. basf.com

The incorporation of the 4-formylphenyl group from this compound into a copolymer backbone would be expected to introduce additional functionalities. The aldehyde group can participate in cross-linking reactions, for instance, with diols or diamines, leading to the formation of a more robust and durable coating or adhesive network. This covalent cross-linking can significantly enhance the mechanical strength and solvent resistance of the final material. Furthermore, the aromatic ring can contribute to improved thermal stability and modified adhesive properties through π-π stacking interactions.

A hypothetical copolymer for a specialty coating could involve the radical polymerization of this compound with other acrylic monomers, such as n-butyl acrylate, to balance hardness and flexibility. The resulting polymer would possess latent reactivity through the aldehyde groups, which could be utilized in a post-curing step to achieve the final desired properties.

Table 1: Potential Properties Imparted by this compound in Specialty Coatings and Adhesives (Hypothetical)

| Property Enhancement | Contributing Structural Feature | Mechanism of Action |

| Chemical Resistance | tert-Butyl Group | Steric hindrance protecting the polymer backbone. |

| Hydrophobicity | tert-Butyl Group | Reduces water absorption and swelling. |

| Hardness & Scratch Resistance | tert-Butyl Group, Aromatic Ring | Increases the glass transition temperature (Tg) of the polymer. |

| Adhesion | Formyl Group, Aromatic Ring | Potential for hydrogen bonding and π-π interactions with substrates. |

| Cross-linking Capability | Formyl Group | Can react with other functional groups to form a network structure. |

Development of Polymers with Tunable Mechanical Strength and Chemical Resistance

The unique combination of a bulky, non-polar tert-butyl group and a polar, reactive formyl group makes this compound a compelling monomer for designing polymers with tunable characteristics. The mechanical properties and chemical resistance of a polymer are intrinsically linked to its molecular structure, including monomer composition, chain architecture, and intermolecular forces.

By copolymerizing this compound with other monomers, the resulting material's properties can be finely adjusted. For example, copolymerization with a soft monomer like ethyl acrylate would likely result in a tougher, more flexible material, while copolymerization with a hard monomer like styrene (B11656) could yield a more rigid and high-strength polymer. The bulky tert-butyl group is known to increase the glass transition temperature (Tg) of acrylic polymers, contributing to enhanced hardness and mechanical stability at room temperature. basf.com

The chemical resistance of polymers derived from this monomer can be attributed to several factors. The tert-butyl ester is more resistant to hydrolysis under both acidic and basic conditions compared to other alkyl esters, a critical feature for applications in harsh chemical environments. The cross-linking potential of the formyl group, as mentioned previously, can create a dense network that is less susceptible to solvent swelling and chemical attack.

Table 2: Hypothetical Copolymer Systems for Tunable Properties

| Comonomer | Resulting Polymer Characteristics | Potential Applications |

| n-Butyl Acrylate | Increased flexibility and toughness, good adhesion. | Pressure-sensitive adhesives, flexible coatings. |

| Styrene | High tensile strength and modulus, increased Tg. | Rigid plastic components, engineering plastics. |

| 2-Hydroxyethyl Acrylate | Hydrophilic domains, potential for further functionalization. | Biocompatible materials, hydrogels. |

Integration into Photoresponsive and Thermoresponsive Polymer Systems

Stimuli-responsive polymers, which undergo significant changes in their properties in response to external triggers like light or temperature, are a major focus of modern materials science. The structure of this compound offers pathways to integrate it into such "smart" materials.

Photoresponsiveness: The aromatic aldehyde functionality can be a key component in creating photoresponsive systems. For instance, the formyl group can be chemically modified to introduce photolabile protecting groups. Upon irradiation with light of a specific wavelength, these groups would be cleaved, unmasking the aldehyde and altering the polymer's properties, such as its solubility or reactivity. Another approach involves the incorporation of the monomer into a polymer backbone alongside other photoactive chromophores, where the formylphenyl group could influence the electronic properties and photoswitching behavior of the material.

Thermoresponsiveness: While the monomer itself does not inherently confer thermoresponsiveness, it can be copolymerized with well-known thermoresponsive monomers like N-isopropylacrylamide (NIPAM). In such a copolymer, the bulky and hydrophobic nature of the tert-butyl and phenyl groups of this compound would influence the lower critical solution temperature (LCST) of the resulting polymer in aqueous solutions. By adjusting the ratio of the comonomers, the temperature at which the polymer undergoes a phase transition can be precisely controlled. This allows for the design of thermoresponsive hydrogels and surfaces for applications in drug delivery, tissue engineering, and smart sensors. ambeed.com

Role as a Versatile Building Block for Complex Molecular Architectures

Beyond its use in polymerization, the distinct reactive sites of this compound make it a valuable precursor for the synthesis of complex, non-polymeric molecules.

Precursor in the Synthesis of Fused Heterocycles and Polycyclic Ring Systems

The formyl group and the α,β-unsaturated ester functionality of this compound are classic reactive handles for the construction of various cyclic and polycyclic systems. The chemistry of cinnamaldehyde (B126680) and its derivatives, which share the core structure of our target molecule, is rich with examples of cyclization reactions to form heterocycles. ossila.comresearchgate.net

For example, the formyl group can readily undergo condensation reactions with a variety of nucleophiles. Reaction with hydrazines or substituted hydrazines can lead to the formation of pyrazoline or pyrazole (B372694) rings. Similarly, condensation with β-ketoesters or malononitrile (B47326) in the presence of a base can yield substituted dihydropyridines or other heterocyclic systems through multicomponent reactions.

The acrylate moiety can also participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could be envisioned, leading to the formation of a six-membered ring fused to the aromatic system. These synthetic strategies open up avenues to a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Table 3: Potential Heterocyclic Systems from this compound

| Reagent(s) | Resulting Heterocycle (Potential) | Reaction Type |

| Hydrazine | Pyrazoline/Pyrazole | Condensation/Cyclization |

| Ethyl Acetoacetate, Ammonia | Dihydropyridine | Hantzsch Dihydropyridine Synthesis |

| Malononitrile, a Base | Substituted Pyridine | Multicomponent Reaction |

| A Diene (e.g., Butadiene) | Tetrahydro-naphthalene derivative | Diels-Alder Cycloaddition |

Intermediate in the Construction of Functionalized Carbon Frameworks (e.g., COFs, POPs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of materials characterized by their high porosity, large surface areas, and tunable structures. ossila.com They are constructed from organic building blocks linked by strong covalent bonds. The formyl group is a key functionality in the synthesis of many COFs and POPs, as it can readily participate in the formation of imine, azine, or other linkages that define the framework's structure.

This compound, with its aldehyde functionality, is a prime candidate for use as a building block or a functionalizing agent in the synthesis of these porous materials. While direct reports of its use are not prevalent, the principle is well-established with other formyl-functionalized aromatic compounds. ossila.com

In the synthesis of a COF, for example, this compound could be co-condensed with a multifunctional amine linker. The resulting framework would have pores decorated with the tert-butyl acrylate group. This pendant group could then be utilized for post-synthetic modification. For instance, the tert-butyl group could be removed under acidic conditions to reveal a carboxylic acid group, which could then be used to anchor metal catalysts or other functional moieties within the pores of the COF. This approach allows for the precise engineering of the chemical environment within the pores, tailoring the material for specific applications such as gas storage, separation, or heterogeneous catalysis.

Applications in Advanced Sensing Platforms and Chemical Probes (via formyl-containing derivatives)

The formyl group is a key feature that enables the use of this compound derivatives in the development of advanced sensing platforms and chemical probes. The aldehyde can be transformed into various recognition moieties that can selectively interact with specific analytes, leading to a detectable signal, often a change in fluorescence or color.

The general strategy involves the reaction of the aldehyde to create a new functional group that can act as a receptor for the target analyte. For example, condensation with an appropriate amine can yield a Schiff base. nih.gov The lone pair of electrons on the imine nitrogen and the extended π-conjugation of the resulting molecule can make it sensitive to the presence of metal ions or other species. Upon binding of an analyte, the electronic properties of the molecule can be perturbed, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. nih.govnih.gov

Table 2: Formyl Group Transformations for Sensing Applications

| Transformation | Resulting Functional Group | Target Analytes | Principle of Detection |

| Schiff Base Formation | Imine (-C=N-) | Metal ions (e.g., Al³⁺, Zn²⁺), anions | Chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET). nih.govnih.gov |

| Knoevenagel Condensation | Substituted alkene | pH, specific nucleophiles | Modulation of intramolecular charge transfer (ICT) upon reaction or interaction. chemrxiv.orgnih.gov |

| Formation of Covalent Organic Frameworks (COFs) | Imine or other linkages within a porous framework | pH, volatile organic compounds | Changes in the fluorescence or absorption of the extended porous structure upon analyte interaction. ossila.com |

Research has shown that Schiff base compounds derived from aromatic aldehydes are effective fluorescent probes for the detection of metal ions like Al³⁺. nih.gov The formation of a complex between the Schiff base and the metal ion can restrict the C=N isomerization and inhibit photoinduced electron transfer, leading to a significant enhancement of fluorescence intensity. nih.gov

Moreover, the acrylate functionality of this compound offers the possibility of incorporating these sensing moieties into polymeric materials. By copolymerizing the acrylate with other monomers, it is possible to create functional polymers that can be used to fabricate sensing films, nanoparticles, or hydrogels. These materials can offer advantages such as improved processability, enhanced stability, and the potential for creating multi-responsive sensors. While direct use of this compound in such platforms is not extensively documented, the principles of polymer functionalization suggest its high potential in this area.

Viii. Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The primary synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate typically involves the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with tert-butyl acrylate (B77674). mdpi.comresearchgate.net While effective, traditional Heck reactions often rely on organic solvents and catalysts that can be difficult to separate from the product. Future research is poised to address these environmental and economic concerns.

Key areas of development include:

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the transition from petrochemical feedstocks to biorenewable resources. rsc.org Research into producing the precursor molecules, such as 4-formylphenyl derivatives and acrylates, from biomass could significantly improve the environmental footprint of the entire process. rsc.org

Alternative Solvents: Investigating the use of greener solvent systems, such as water/DMF mixtures or ionic liquids, can reduce reliance on volatile organic compounds (VOCs). researchgate.net Studies on related reactions have shown that such solvent systems can be effective, sometimes even enhancing catalytic activity. mdpi.com

Energy Efficiency: Exploring reaction conditions that proceed at lower temperatures, potentially through the use of more active catalysts or microwave-assisted synthesis, would lower the energy consumption of the process.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency of the Heck reaction is critically dependent on the palladium catalyst and its associated ligands. mdpi.com While a cornerstone of organic synthesis, there is continuous effort to develop more robust and active catalytic systems.

Future research will likely focus on:

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing NHC ligands have emerged as powerful catalysts for cross-coupling reactions. mdpi.comresearchgate.net These ligands are known for their strong donor properties and steric bulk, which can stabilize the palladium center and promote high catalytic turnover numbers, even with less reactive aryl chlorides. mdpi.comorganic-chemistry.org Air and moisture-stable imidazolium-based palladate pre-catalysts that convert to active Pd-NHC species under reaction conditions are particularly promising. ugent.be

Heterogeneous and Recyclable Catalysts: To simplify product purification and reduce costs, significant research is directed towards heterogeneous catalysts. One promising approach involves immobilizing palladium complexes on solid supports, such as magnetic nanoparticles (e.g., Fe3O4@SiO2). researchgate.net These nanocatalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.net

Phosphine (B1218219) Ligand Development: Bulky, electron-rich phosphine ligands continue to be a major area of investigation. mdpi.com The development of chelating phosphine-carbene ligands offers a stable and highly efficient catalytic system for Heck reactions. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the Heck reaction for synthesizing acrylate derivatives.

| Catalyst System | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Palladacycles with Phosphine Ligands | Pre-formed, stable palladium(II) complexes. | Increased stability to air and moisture; high turnover numbers (TONs) achievable. mdpi.com | Addition of tetrabutylammonium (B224687) bromide can enhance activity for coupling aryl chlorides. mdpi.com |

| Pd-NHC Complexes | Palladium center coordinated to N-heterocyclic carbene ligands. | Excellent substitutes for phosphine ligands; stabilize and activate metal centers; effective for a wide range of coupling reactions. mdpi.comresearchgate.net | Air and moisture-stable palladate pre-catalysts can be used, simplifying handling. ugent.be |

| Magnetic Nanoparticle-Supported Pd Catalysts | Palladium complex functionalized onto a magnetic core-shell support (e.g., Fe3O4@SiO2). | Facile separation and catalyst recycling; high efficiency and excellent yields. researchgate.net | Effective in water/DMF solvent systems with K2CO3 as the base. researchgate.net |

| Palladium/Phosphine-Imidazolium Salt System | In-situ generation of a chelating phosphine-carbene ligand from a salt precursor. | Highly efficient for coupling aryl bromides, achieving near-complete conversions in short reaction times. organic-chemistry.org | System shows high selectivity for the trans-isomer product. organic-chemistry.org |

Integration into Advanced Functional Materials beyond Current Applications

Polymers based on acrylates and methacrylates are widely used for their durability, chemical stability, and optical clarity. Tert-butyl acrylate (TBA) is a monomer used to impart hydrophobicity, weatherability, and scratch resistance to polymers. basf.com The unique structure of this compound, with its polymerizable acrylate group and a reactive aldehyde handle, opens the door to creating advanced functional materials.

Emerging opportunities include:

Post-Polymerization Modification: Copolymers can be synthesized using this compound alongside other monomers. The pendant aldehyde groups on the resulting polymer backbone serve as reactive sites for further chemical transformations. This allows for the covalent attachment of various molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents, to create materials with tailored properties.

Stimuli-Responsive Materials: The aldehyde group can be used to form Schiff bases (imines) by reacting with primary amines. This reaction is often reversible under acidic conditions. This property could be harnessed to create pH-responsive materials, such as hydrogels that swell or degrade in response to pH changes, or surfaces that can capture and release molecules on demand.

Functional Surfaces and Coatings: The compound can be used to modify surfaces, introducing aldehyde functionalities that can then be used to immobilize proteins, DNA, or other biomolecules for applications in biosensors or diagnostic arrays.

Computational Design of Next-Generation Derivatives with Tailored Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts toward desired outcomes. nih.govresearchgate.net

Future research can leverage computational design to:

Tune Reactivity: By performing DFT calculations, researchers can predict how different substituents on the phenyl ring would affect the electronic properties of the molecule. For example, adding electron-withdrawing or electron-donating groups could modulate the reactivity of both the acrylate's double bond (as a Michael acceptor) and the aldehyde group.

Analyze Frontier Molecular Orbitals (FMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's chemical stability and reactivity. nih.gov The HOMO-LUMO gap is a key indicator of molecular stability. nih.gov

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule. researchgate.net This information reveals the likely sites for nucleophilic and electrophilic attack, which is crucial for designing reactions and understanding potential interactions with biological targets. researchgate.net By applying these methods to this compound, next-generation derivatives with precisely tailored properties for specific applications in materials science or biology can be rationally designed.

Expanding Applications in Targeted Chemical Biology Probes and Systems

Small molecule probes are essential tools for dissecting complex biological processes. nih.gov The bifunctional nature of this compound makes it an attractive scaffold for the development of novel chemical probes.

Potential applications in this area include:

Covalent Probes: The compound contains two distinct electrophilic sites: the acrylate group, which is a Michael acceptor capable of reacting with nucleophilic residues like cysteine, and the aldehyde group, which can react with lysine (B10760008) residues or N-terminal amines on proteins to form Schiff bases. This dual reactivity could be exploited to design covalent inhibitors or activity-based probes that target specific proteins.

Bio-orthogonal Chemistry: The aldehyde group is a bio-orthogonal handle. It can be selectively reacted with molecules containing a hydrazide or an aminooxy group to form stable hydrazones or oximes, respectively. This allows the compound to be used for "click" type reactions in a biological context, for example, to attach reporter tags (like biotin (B1667282) or a fluorophore) to a protein of interest that has been covalently labeled by the acrylate moiety.